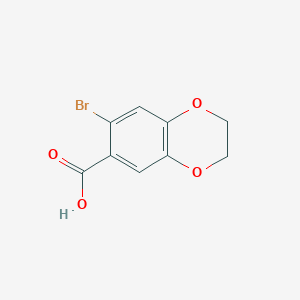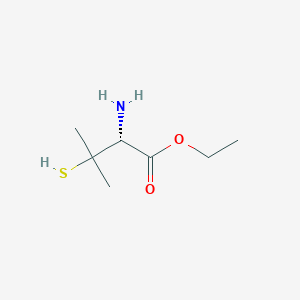![molecular formula C14H22N2O4 B2676353 Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate CAS No. 2361691-43-0](/img/structure/B2676353.png)
Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate, also known as MPAC, is a chemical compound that has been used in scientific research for its potential therapeutic applications. MPAC is a cyclohexane derivative that has been synthesized through a multi-step process involving various chemical reactions.
Mécanisme D'action
The mechanism of action of Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor properties, Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate has been shown to have anti-inflammatory properties and can inhibit the production of certain cytokines that are involved in the inflammatory response. Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate has also been shown to have antioxidant properties and can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate in lab experiments is its potential therapeutic value. Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate has been shown to have anti-tumor properties and can inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of using Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate in lab experiments is its complex synthesis process, which can be time-consuming and difficult to replicate.
Orientations Futures
There are a number of future directions for the research of Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate. One area of research is the development of new cancer therapies that utilize the anti-tumor properties of Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate. Another area of research is the exploration of Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate's potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, research can be conducted to further understand the mechanism of action of Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate involves a multi-step process that includes the reaction of cyclohexanone with methylamine, followed by the reaction of the resulting compound with acetic anhydride and propenoic acid. The final step of the synthesis involves the reaction of the intermediate product with methanol and hydrochloric acid to produce Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate. The synthesis of Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate is a complex process that requires careful attention to detail and precise chemical reactions.
Applications De Recherche Scientifique
Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate has anti-tumor properties and can inhibit the growth of cancer cells. Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate has been studied for its potential use as a diagnostic tool for cancer and other diseases.
Propriétés
IUPAC Name |
methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-3-12(17)15-9-8-13(18)16-11-6-4-10(5-7-11)14(19)20-2/h3,10-11H,1,4-9H2,2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBFKPIFQWFKIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)NC(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[3-(prop-2-enamido)propanamido]cyclohexane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]propan-1-one](/img/structure/B2676270.png)
![N-(2-methylbenzo[d]thiazol-6-yl)-4-tosylbutanamide](/img/structure/B2676272.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2676276.png)
![(1R,5S)-8-((4-ethoxy-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2676279.png)

![2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}pyridine](/img/structure/B2676281.png)

![2,4-Dimethyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2676284.png)

![Methyl 2-formylimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2676286.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2676287.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2676288.png)
![(4-[Methyl-(toluene-4-sulfonyl)-amino]-phenoxy)-acetic acid](/img/structure/B2676291.png)